molecular formula C18H32O4 B8017294 Octadec-9-enedioic acid

Octadec-9-enedioic acid

Cat. No.: B8017294
M. Wt: 312.4 g/mol
InChI Key: SBLKVIQSIHEQOF-UHFFFAOYSA-N
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Description

Octadec-9-enedioic acid (CAS 4494-16-0) is a long-chain, unsaturated α,ω-dicarboxylic acid with the molecular formula C18H32O4 and a molecular weight of 312.44 g/mol . This compound is of significant interest in sustainable chemistry as a versatile precursor derived from renewable resources like oleic acid . Its primary research value lies in its application as a key monomer in the synthesis of bio-based polymers. It enables the production of linear polyesters and polyamides that are characterized by their biodegradability and interesting thermal properties, such as low glass-transition temperatures, making them potential alternatives to petroleum-based plastics like low-density polyethylene . The mechanism for polymer formation involves standard polycondensation reactions, where the carboxylic acid groups at each end of the molecule react with diols or diamines . A notable feature of this diacid is the internal cis-configured double bond, which allows for further chemical modifications, most notably epoxidation, to create cross-linked polymers or other functionalized derivatives . The compound can be synthesized through the metathesis of oleic acid or via biotechnological routes using engineered strains of Candida tropicalis , which selectively produce the cis isomer under mild conditions . Researchers should note that the compound has a predicted density of 1.012 g/cm³ and a boiling point of 426.4°C at 760 mmHg . For safe handling, please refer to the associated Safety Data Sheet. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

octadec-9-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLKVIQSIHEQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4494-16-0
Record name 9-Octadecenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4494-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name octadec-9-enedioic acid
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Preparation Methods

Reaction Mechanism and Catalyst Selection

Metathesis proceeds via a [2+2] cycloaddition mechanism, where the catalyst facilitates the redistribution of alkylidene groups. The choice of catalyst significantly impacts selectivity and yield:

  • Hoveyda-Grubbs catalyst : Achieves 82% yield of this compound at 45°C under solvent-free conditions.

  • Second-generation Grubbs catalyst : Requires lower catalyst loading (0.1 mol%) but may produce higher byproduct concentrations.

Pressure and temperature are critical parameters. Optimal performance is observed at 2 bar pressure and 50°C , with oleic acid conversions exceeding 90%.

Byproduct Formation and Mitigation

Key byproducts include:

  • Octadec-9-ene : Formed via self-metathesis (13.76–17.4% yield).

  • Elaidic acid : A trans isomer byproduct (18.81–20.31% yield).

Pretreatment of oleic acid with sorbents (e.g., molecular sieves) reduces byproduct formation by removing trace moisture and polar impurities.

Biotransformation Using Candida tropicalis

Biotransformation offers a sustainable alternative to chemical synthesis, leveraging microbial ω-oxidation pathways.

Fermentation Process Design

  • Growth phase : Fed-batch cultivation with glucose as the primary carbon source maximizes biomass production.

  • Biotransformation phase : Oleic acid is introduced at pH 8.0 to enhance solubility, with yields reaching 30–35%.

Process Optimization Challenges

  • Glucose feed rate : Excessive glucose induces lipid body formation, sequestering oleic acid and reducing yield.

  • Oxygen transfer : High oxygen demand (≥50% dissolved oxygen) is critical for ω-oxidase activity.

Ultrasound-Assisted Metathesis

Ultrasonic irradiation (20 kHz, 20% power output) enhances reaction efficiency by:

  • Reducing reaction time from 24 hours to 6 hours.

  • Improving catalyst dispersion, achieving comparable yields (80–82%) with 30% less catalyst.

Industrial-Scale Production Strategies

Solvent-Free Systems

Operating without solvents minimizes side reactions and simplifies purification. Industrial trials demonstrate:

  • Throughput : 1.2 kg/L·h under continuous flow conditions.

  • Purity : ≥95% after recrystallization from ethanol/water.

Catalyst Recycling

Heterogeneous ruthenium catalysts supported on mesoporous silica enable 5–7 reuse cycles with <10% activity loss.

Comparative Analysis of Preparation Methods

MethodYield (%)Byproducts (%)ScalabilitySustainability
Catalytic Metathesis80–8215–20HighModerate
Biotransformation30–35<5ModerateHigh
Ultrasound-Assisted80–8210–15HighModerate

Key Trade-offs : While catalytic metathesis offers superior yields, biotransformation aligns better with green chemistry principles.

Case Studies in Process Optimization

Pressure-Dependent Yield Enhancement

Increasing pressure from 1.5 bar to 2.5 bar improves oleic acid conversion from 84% to 94%, though excessive pressure (>3 bar) promotes oligomerization.

Sorbent Pretreatment Efficacy

Pretreating oleic acid with dried molecular sieves (90°C under vacuum) increases this compound yield by 12% by reducing side reactions.

Analytical Validation Techniques

Gas Chromatography (GC)

Post-reaction esterification with BF₃-MeOH enables precise quantification:

  • Column : DB-5MS (30 m × 0.25 mm × 0.25 μm).

  • Detection : Flame ionization detector (FID).

Nuclear Magnetic Resonance (NMR)

¹H NMR (CD₃OD, 300 MHz) confirms structure via characteristic signals:

  • δ 5.36–5.40 (2H, CH=CH).

  • δ 2.26 (4H, α-CH₂) .

Chemical Reactions Analysis

Types of Reactions

Octadec-9-enedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

Chemical Synthesis

Polymer Production:
Octadec-9-enedioic acid serves as a precursor for the synthesis of various polymers, particularly bio-based cross-linked polymers. The presence of the double bond allows for further modifications, such as epoxidation, which can enhance the properties of the resulting materials. Its utilization in producing biodegradable plastics is particularly noteworthy, aligning with the growing demand for environmentally friendly materials.

Table 1: Comparison of Polymerization Applications

ApplicationDescriptionBenefits
Bio-based PolymersUsed in the synthesis of polyesters and polyamidesReduces reliance on fossil fuels
Cross-linked PolymersActs as a monomer for creating cross-linked structuresEnhances mechanical properties

Biotechnological Applications

Biocatalysis:
The production of cis-octadec-9-enedioic acid can be efficiently achieved through biotransformation using Candida tropicalis. This yeast strain catalyzes the conversion of oleic acid into cis-ODA via ω-oxidation, making it a sustainable alternative to traditional chemical synthesis methods. Optimization studies have shown that parameters such as glucose feed rate significantly influence product yield, with optimal conditions yielding high concentrations of cis-ODA.

Case Study: Biotransformation Optimization
A study demonstrated that maintaining an alkaline pH during the biotransformation phase improved oleic acid solubility and enhanced cis-ODA production. The peak volumetric productivity achieved was 0.56 g/L/h with a final titre of approximately 45 g/L under optimized conditions .

Biological Research

Metabolic Pathways:
this compound is investigated for its role in lipid metabolism and cellular signaling pathways. It has been shown to influence lipid body formation in yeast cells, which is crucial for understanding metabolic disorders and developing therapeutic strategies.

Therapeutic Potential:
Research is ongoing to explore the compound's potential in drug delivery systems due to its compatibility with biological membranes and ability to modulate lipid metabolism.

Environmental Applications

Biodegradable Materials:
Given its origins from renewable resources, this compound is being explored in the development of biodegradable materials that can replace conventional plastics. Its incorporation into polymer formulations can improve biodegradability while maintaining desirable mechanical properties.

Analytical Methods

Detection and Quantification:
High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC–ESI–MS) has been developed for the analysis of this compound in various samples, including those derived from natural sources like suberin . This method allows for precise quantification and characterization of this compound in complex mixtures.

Table 2: HPLC–ESI–MS Method Validation Parameters

ParameterValue
Limit of Detection (LOD)75.8 pg/µl
Limit of Quantification (LOQ)223 pg/µl
Concentration Range0.01–1 µmol/L

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Octadec-9-enedioic Acid and Analogous Compounds
Compound Chain Length Functional Groups Double Bond Position Melting Point (°C) Key Applications
This compound C18 Two carboxylic acids 9 (Z-configuration) 98 Biodegradable polyesters, cosmetics
Adipic acid C6 Two carboxylic acids None 152 Nylon-6,6, polyurethanes
Sebacic acid C10 Two carboxylic acids None 131 Bioplastics, lubricants
Tetradecanedioic acid C14 Two carboxylic acids None 127 Polyamides, corrosion inhibitors
18-Hydroxy-9-octadecenoic acid C18 One hydroxyl, one carboxylic acid 9 (Z) N/A Suberin structural component
Elaidic acid C18 One carboxylic acid 9 (E-configuration) 45 Food additives, surfactants

Key Observations :

  • Chain Length and Flexibility : this compound’s long chain enhances polymer flexibility compared to shorter diacids like adipic acid (C6), which forms rigid polyamides. Its unsaturation introduces kinks, reducing crystallinity in polyesters .
  • Functional Groups: Unlike hydroxyacids (e.g., 18-hydroxy-9-octadecenoic acid), its dual carboxylic groups enable polycondensation reactions for high-molecular-weight polymers .
  • Double Bond Configuration : The Z-configuration differentiates it from elaidic acid (E-configuration), affecting intermolecular interactions and thermal stability .

Material Properties in Polymer Chemistry

Table 2: Polymer Performance Metrics
Polymer Type Monomer Used Glass Transition (°C) Tensile Strength (MPa) Biodegradability
Aliphatic Polyester This compound + 1,6-hexanediol 45 30–40 High
Aromatic Polyester This compound + 4,4′-biphenol 85 50–60 Moderate
Nylon-6,6 Adipic acid + hexamethylenediamine 50 80–90 Low

Research Findings :

  • Polyesters derived from this compound exhibit lower glass transition temperatures (Tg) compared to aromatic polyesters but higher flexibility than adipic acid-based nylons .
  • Enzymatic degradation studies show 60–70% mass loss in 12 weeks for this compound polymers, outperforming petrochemical-derived polymers .

Biological Activity

Overview

Octadec-9-enedioic acid, also known as 1,18-octadecadienoic acid, is a long-chain unsaturated dicarboxylic acid derived from oleic acid. It plays a significant role in various biological processes and has garnered attention for its potential applications in biochemistry, medicine, and industry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C18H32O4C_{18}H_{32}O_4 and is characterized by two carboxylic acid groups and a double bond between carbon atoms 9 and 10. Its structure allows it to participate in various biochemical reactions, including polymer synthesis and metabolic processes.

Biochemical Pathways

The primary biochemical pathway involving this compound is the ω-oxidation of oleic acid, catalyzed by specific enzymes in microorganisms such as Candida tropicalis. This process converts oleic acid into this compound through a series of oxidation steps. The compound's production is influenced by environmental factors such as pH and glucose concentration, which affect enzyme activity and substrate solubility .

Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling : It modulates lipid signaling pathways that are crucial for cell communication and metabolism.
  • Gene Expression : The compound can affect the transcription of genes involved in fatty acid metabolism and energy production.
  • Lipid Body Formation : In Candida tropicalis, high glucose concentrations lead to increased storage of oleic acid as triacylglycerols in lipid bodies, influencing overall lipid metabolism .

Case Studies

  • Biotransformation Efficiency : A study optimized the production of this compound using a bench-top bioreactor system. The results indicated that adjusting pH to 8.0 during the biotransformation phase significantly enhanced oleic acid solubility and conversion rates .
  • Glucose Feed Rate Impact : Research demonstrated that varying glucose feed rates affected the expression of cytochrome P450 enzymes involved in fatty acid oxidation. Higher glucose concentrations repressed these enzymes, leading to reduced this compound production despite increased biomass .
  • Therapeutic Potential : Preliminary studies suggest that this compound may have anti-inflammatory properties and could be explored for therapeutic applications in metabolic disorders. Its role as a potential biomarker for certain diseases is also under investigation .

Data Tables

PropertyValue
Molecular FormulaC₁₈H₃₂O₄
Log P (octanol-water)4.62
SolubilityModerately soluble (0.0114 mg/ml)
CYP InhibitionCYP2C9 inhibitor
Biological ActivityLipid metabolism modulation

Industrial Applications

This compound is utilized in:

  • Polymer Synthesis : It serves as a precursor for producing biodegradable plastics and polyesters through various polymerization techniques .
  • Biochemical Research : Its role in metabolic pathways makes it valuable for studying lipid metabolism and developing metabolic engineering strategies .

Q & A

Q. What are the established methods for synthesizing Octadec-9-enedioic acid, and how do reaction conditions influence yield?

this compound is primarily synthesized via olefin metathesis of monounsaturated fatty acids (e.g., oleic acid) using ruthenium-based catalysts. For example:

  • Grubbs second-generation catalyst (0.1 mol%) achieves 82% yield in solvent-free conditions at 45°C for 24 hours, producing both the diacid and olefin byproducts .
  • Ultrasound-assisted protocols improve reaction efficiency by enhancing mass transfer and reducing catalyst loading (0.02 mmol, 0.1 mol%) .
    Key variables include catalyst type, solvent choice, and reaction time. Lower yields (<50%) are observed with non-optimized catalysts like Hoveyda-Grubbs .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy :
    • ¹H NMR (CD₃OD): Peaks at δ 5.36–5.40 (m, 2H, C=C-H), 2.26 (t, 4H, CH₂ adjacent to COOH), and 1.32–1.27 (m, 16H, aliphatic chain) .
    • ¹³C NMR : Signals at δ 178.1 (COOH), 131.8 (C=C), and 26.4 (CH₂ near double bond) .
  • IR Spectroscopy : Strong absorption at 1699 cm⁻¹ (C=O stretch) and 975 cm⁻¹ (trans C=C) .
  • Mass Spectrometry : Trimethylsilyl derivatives show diagnostic ions at m/z 366 ([M – 90]⁺), 276 ([M – 180]⁺), and 248 ([M – 208]⁺) .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of polyesters from this compound for tailored thermal properties?

  • Monomer Selection : Condensation with 1,6-hexanediol (aliphatic) vs. 4,4′-biphenol (aromatic) alters glass-transition temperatures (Tg). Aromatic polyesters exhibit higher Tg (e.g., 65°C vs. 45°C) due to rigid backbones .
  • Reaction Monitoring : Use GPC for molecular weight distribution and DSC for thermal stability analysis.
  • Biodegradability Testing : Enzymatic hydrolysis (lipases) or soil burial assays quantify degradation rates, with aromatic polyesters showing slower breakdown .

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound synthesis?

Contradictions arise from:

  • Catalyst Stability : Grubbs catalysts degrade under prolonged ultrasound irradiation, reducing yield reproducibility .
  • Solvent Effects : Polar solvents (e.g., dichloromethane) may stabilize intermediates but increase side reactions compared to solvent-free systems .
  • Validation : Cross-check NMR and GC data to confirm product ratios. For example, GC analysis of olefin byproducts (e.g., octadec-9-ene) can indirectly validate diacid purity .

Q. What methodologies are recommended for studying the inhibition of melanin synthesis by this compound in cosmetic applications?

  • In Vitro Assays : Use B16 melanoma cells to measure tyrosinase activity (via L-DOPA oxidation) and melanin content (spectrophotometry at 405 nm). Dose-response curves (0.1–1.0 mM) identify IC₅₀ values .
  • Mechanistic Studies : Western blotting for MITF (microphthalmia-associated transcription factor) and TRP-1/2 expression clarifies signaling pathways .

Key Recommendations for Researchers

  • Prioritize Grubbs catalysts and solvent-free conditions for scalable synthesis .
  • Use trimethylsilyl derivatization for unambiguous mass spectral identification .
  • Validate cosmetic applications with 3D skin models to complement in vitro data .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.